

Physical and chemical properties of Methyl 2-methylpyrimidine-4-carboxylate

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Compound of Interest

Compound Name:	Methyl 2-methylpyrimidine-4-carboxylate
Cat. No.:	B1590596

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An In-Depth Technical Guide to Methyl 2-methylpyrimidine-4-carboxylate

This guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-methylpyrimidine-4-carboxylate**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its value lies in the versatile pyrimidine core, a scaffold present in numerous biologically active molecules.^{[1][2][3]} This document will delve into the compound's structural characteristics, physicochemical properties, reactivity, and key experimental protocols for its characterization, providing a foundational resource for its application in synthesis and discovery programs.

Compound Identification and Structure

Precise identification is the cornerstone of any chemical research. **Methyl 2-methylpyrimidine-4-carboxylate** is registered under CAS Number 73955-55-2.^{[4][5]} Its structure features a pyrimidine ring substituted with a methyl group at position 2 and a methyl carboxylate group at position 4.

Caption: 2D structure of **Methyl 2-methylpyrimidine-4-carboxylate**.

Physicochemical and Computed Properties

The physical and computed properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological assays. The data presented below has

been aggregated from chemical databases and predictive models.

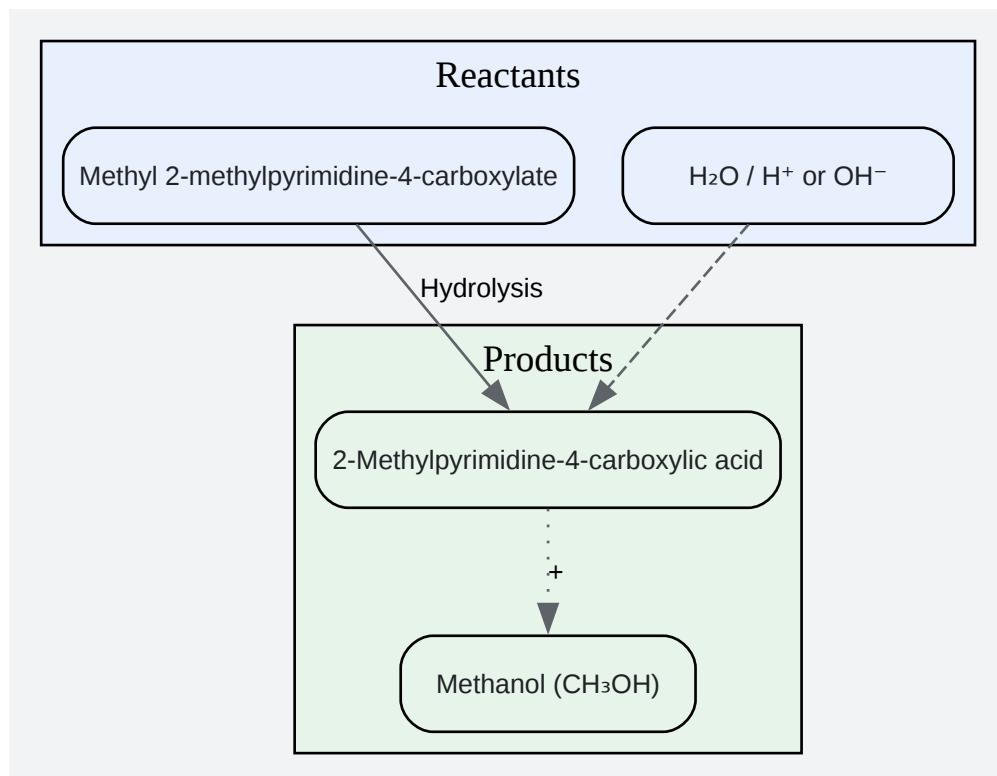
Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[4][6]
Molecular Weight	152.15 g/mol	[4][7]
Monoisotopic Mass	152.05858 Da	[6]
CAS Number	73955-55-2	[4][5]
SMILES	CC1=NC=CC(=N1)C(=O)OC	[4][6]
InChIKey	HEUBBCMIYRXETJ- UHFFFAOYSA-N	[6]
Predicted XlogP	0.8	[6]
Appearance	White to light yellow crystalline powder (Typical for similar compounds)	General Knowledge
Storage	Sealed in dry, 2-8°C	[4]

The predicted XlogP value of 0.8 suggests a moderate degree of lipophilicity, an important parameter in drug design influencing membrane permeability and solubility.

Chemical Reactivity and Synthesis

The reactivity of **Methyl 2-methylpyrimidine-4-carboxylate** is governed by its key functional groups: the pyrimidine ring and the methyl ester.

- Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, although this is less favorable than in pyridinium salts. The nitrogen atoms can act as bases or nucleophiles.
- Methyl Ester: The ester group is a classic electrophilic site. It can undergo nucleophilic acyl substitution, most commonly hydrolysis to the corresponding carboxylic acid or amidation to form amides. This reactivity is fundamental to its use as a synthetic intermediate, allowing for the extension of the molecular scaffold.[8]



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Caption: Reaction pathway for the hydrolysis of the ester group.

A common synthetic route to pyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.^[9] For this specific molecule, a plausible synthesis would involve the reaction of an appropriate β -keto ester with acetamidine.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.^{[1][3]} Its prevalence is due to its ability to engage in hydrogen bonding and π -stacking interactions with biological targets, as well as its metabolic stability. **Methyl 2-methylpyrimidine-4-carboxylate** serves as a valuable building block for creating more complex molecules with potential therapeutic activities, including:

- Anticancer Agents: Many kinase inhibitors incorporate the pyrimidine core.
- Antimicrobial Agents: Pyrimidine derivatives have been developed as antibacterial and antifungal drugs.^[2]

- CNS-Active Agents: The scaffold is also found in drugs targeting the central nervous system.
[\[1\]](#)

The ester functional group provides a convenient handle for derivatization, enabling the exploration of structure-activity relationships (SAR) by synthesizing libraries of amides or other ester analogs.[\[10\]](#)[\[11\]](#)

Experimental Protocol: ^1H NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation of organic molecules. The following protocol outlines the standard procedure for acquiring a proton (^1H) NMR spectrum of **Methyl 2-methylpyrimidine-4-carboxylate**.

Objective: To confirm the chemical structure and assess the purity of a sample.

Materials:

- **Methyl 2-methylpyrimidine-4-carboxylate** sample (5-10 mg)
- Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6)
- 5 mm NMR tube
- Pipettes
- Vortex mixer

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3). The choice of solvent is crucial; the compound must be fully soluble.
 - Mix the contents thoroughly using a vortex mixer until the solid is completely dissolved.

- Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth correctly for the specific NMR spectrometer.
 - Place the sample into the magnet.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
- Data Acquisition:
 - Set the appropriate spectral width (e.g., -2 to 12 ppm for ^1H NMR).
 - Set the number of scans (e.g., 8 or 16 scans for a sufficiently concentrated sample).
 - Apply a standard 90° pulse program.
 - Acquire the Free Induction Decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID to generate the spectrum.
 - Phase the spectrum to ensure all peaks are in the positive phase with a flat baseline.
 - Calibrate the chemical shift axis. If using CDCl_3 , the residual solvent peak at 7.26 ppm can be used as a reference.
 - Integrate the peaks to determine the relative ratios of protons.
 - Analyze the chemical shifts, integration values, and coupling patterns (multiplicity) to confirm the structure.

Expected ^1H NMR Signals:

- A singlet corresponding to the methyl group at C2 (~2.5-2.8 ppm).
- A singlet for the methyl ester protons (~3.9-4.1 ppm).
- Two doublets for the aromatic protons on the pyrimidine ring (typically in the 7.5-9.0 ppm region).

Safety and Handling

Based on available safety data sheets for **Methyl 2-methylpyrimidine-4-carboxylate** and structurally related compounds, the following hazards are identified.[\[4\]](#)[\[5\]](#)

- Hazard Statements:
 - H302: Harmful if swallowed.[\[4\]](#)[\[5\]](#)
 - H315: Causes skin irritation.[\[4\]](#)[\[5\]](#)
 - H319: Causes serious eye irritation.[\[4\]](#)[\[5\]](#)
 - H335: May cause respiratory irritation.[\[4\]](#)[\[5\]](#)
- Precautionary Measures:
 - P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray and wash hands thoroughly after handling.[\[12\]](#)
 - P280: Wear protective gloves, protective clothing, and eye/face protection.[\[5\]](#)[\[12\]](#)
 - P302+P352: IF ON SKIN: Wash with plenty of water and soap.[\[5\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[5\]](#)

Always handle this chemical in a well-ventilated area or a chemical fume hood.[\[5\]](#) Consult the full Safety Data Sheet (SDS) before use.

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